molecular formula C13H16O4 B1357802 2-Carboxymethyl-benzoic acid tert-butyl ester CAS No. 168072-81-9

2-Carboxymethyl-benzoic acid tert-butyl ester

Cat. No. B1357802
CAS RN: 168072-81-9
M. Wt: 236.26 g/mol
InChI Key: FVHGXAUPJLPAKC-UHFFFAOYSA-N
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Description

“2-Carboxymethyl-benzoic acid tert-butyl ester” is a chemical compound with the IUPAC name [2- (tert-butoxycarbonyl)phenyl]acetic acid . It has a molecular weight of 236.27 and is a white solid . This compound is used as a synthetic intermediate useful for pharmaceutical synthesis .


Molecular Structure Analysis

The InChI code for “2-Carboxymethyl-benzoic acid tert-butyl ester” is 1S/C13H16O4/c1-13(2,3)17-12(16)10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Tert-butyl esters, including “2-Carboxymethyl-benzoic acid tert-butyl ester”, can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups, such as acid chlorides, through reaction with SOCl2 .


Physical And Chemical Properties Analysis

“2-Carboxymethyl-benzoic acid tert-butyl ester” is a white solid with a molecular weight of 236.27 . Its IUPAC name is [2- (tert-butoxycarbonyl)phenyl]acetic acid .

Scientific Research Applications

Activation as Active Esters

2-Carboxymethyl-benzoic acid tert-butyl ester is utilized in the activation of carboxylic acids as their active esters. This is achieved using tert-butyl carbonates, leading to efficient formation of intermediates in reactions with primary and secondary amines to afford amides or peptides (Basel & Hassner, 2002).

Conversion to Acid Chlorides

This compound can be converted to acid chlorides using thionyl chloride. This reaction allows for the selective conversion of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).

Synthesis of Amino Acid Esters

It is involved in the synthesis of amino acid esters. This includes the preparation of certain o-aminoacetoxy- and propoxy derivatives of benzoic and cinnamic acids and their tert-butyl esters as potential analgesics and local anesthetics (Gringauz, 1970).

As Protecting Groups for Carboxylic Acids

2-Carboxymethyl-benzoic acid tert-butyl ester is used in the synthesis of 1,1-dimethylallyl esters, serving as protecting groups for carboxylic acids. This is particularly useful when acidic deprotection conditions need to be avoided (Sedighi & Lipton, 2005).

Direct Preparation from 2-tert-Butoxypyridine

A method for direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed, demonstrating a practical approach to the protection of carboxylic acids with a tert-butyl group (La & Kim, 2018).

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHGXAUPJLPAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605321
Record name [2-(tert-Butoxycarbonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168072-81-9
Record name [2-(tert-Butoxycarbonyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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